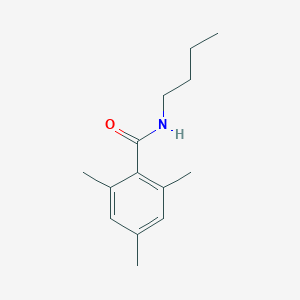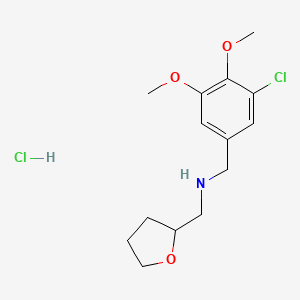
N-butyl-2,4,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2,4,6-trimethylbenzamide, also known as DEET (N,N-diethyl-meta-toluamide), is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become the most commonly used active ingredient in insect repellents worldwide. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
Mécanisme D'action
The exact mechanism of action of N-butyl-2,4,6-trimethylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect human odors. This compound may also act as an irritant to the insect's sensory system, causing it to avoid the treated area.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. It is absorbed through the skin and metabolized in the liver. This compound has been shown to have a low potential for skin irritation and sensitization. However, this compound can cause eye irritation and should not be ingested.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-2,4,6-trimethylbenzamide is a widely used insect repellent and has been extensively studied in the field of entomology. It is effective against a wide range of insects and is relatively safe for human use. However, this compound can be expensive and may not be suitable for all types of experiments.
Orientations Futures
There is ongoing research into the development of new insect repellents and insecticides. One area of research is the development of repellents that are more effective against specific types of insects. Another area of research is the development of repellents that are more environmentally friendly. There is also ongoing research into the mechanism of action of N-butyl-2,4,6-trimethylbenzamide and other insect repellents to better understand how they work.
Méthodes De Synthèse
N-butyl-2,4,6-trimethylbenzamide is synthesized by the reaction of toluene with ethylene oxide to produce N,N-diethyl-m-toluamide. This compound is then reacted with butyl chloride to produce this compound.
Applications De Recherche Scientifique
N-butyl-2,4,6-trimethylbenzamide has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to repellents. This compound has also been used in the development of new insect repellents and insecticides.
Propriétés
IUPAC Name |
N-butyl-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-6-7-15-14(16)13-11(3)8-10(2)9-12(13)4/h8-9H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRVJPGWKOEWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5419666.png)
![6-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419673.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5419677.png)

![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419712.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![1'-(cyclopropylcarbonyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419734.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5419742.png)
![1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5419748.png)
![4-[(4-methoxy-3-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5419749.png)